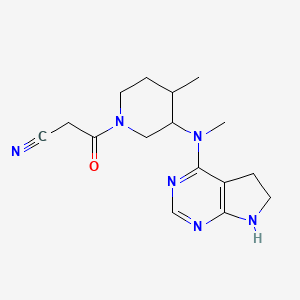

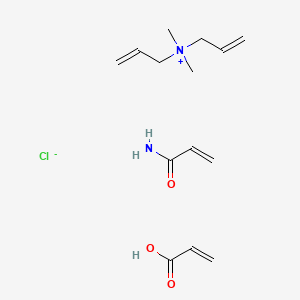

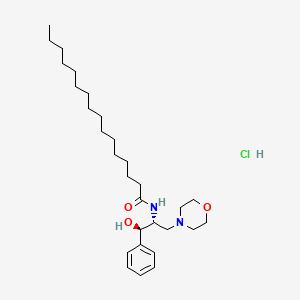

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride

描述

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is an amphoteric terpolymer, a conditioning polymer that is compatible with anionic and amphoteric surfactants. It is a clear, colorless liquid with a mild aldehydic odor, especially useful in natural soap-based formulations. This compound has a wide pH stability range of 3-12 and is ideally suited for skin care products that require a silky skin feel and moisturization .

准备方法

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is synthesized by the reaction of diallyldimethyl ammonium chloride, acrylic acid, and acrylamide. The polymeric quaternary ammonium salt of these compounds is formed through this reaction . Industrial production methods involve the polymerization of these monomers under controlled conditions to ensure the desired molecular weight and properties of the final product .

化学反应分析

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride primarily undergoes polymerization reactions during its synthesis. The compound is stable under a wide range of pH conditions (3-12) and does not readily undergo oxidation or reduction reactions under normal conditions . The major products formed from its synthesis are the polymeric quaternary ammonium salts, which exhibit excellent conditioning and antistatic properties .

科学研究应用

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is widely used in the cosmetics and personal care industry, particularly in hair care products such as shampoos, conditioners, and dyes. It provides excellent conditioning properties, leaving hair shafts silky smooth and reducing static . In skin care, it helps resist harmful UV rays and conditions the skin to leave it moisturized and healthier . Additionally, it functions as a surfactant, reducing the surface tension of formulations to make them more stable .

作用机制

The mechanism of action of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride involves its ability to form a film on the surface of hair and skin. This film-forming property helps to retain moisture and provides a smooth feel. The cationic nature of the polymer allows it to bond with the negatively charged surfaces of hair and skin, ensuring that it remains on the surface even after rinsing . This electrostatic bonding is a key factor in its conditioning and antistatic effects .

相似化合物的比较

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is unique due to its wide pH stability range and its compatibility with both anionic and amphoteric surfactants . Similar compounds include Polyquaternium-7 and Cetrimonium Chloride, which also provide conditioning and antistatic properties but may not offer the same level of pH stability or compatibility with a wide range of surfactants . Polyquaternium-44 is another similar compound used in hair and skincare products for its ability to form a thin coating on the skin or hair, providing a smooth feel .

属性

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.C3H5NO.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;2*1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFPFQZDBKVYDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.C=CC(=O)N.C=CC(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25136-75-8 | |

| Record name | Acrylamide-acrylic acid-dimethyldiallylammonium chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

304.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25136-75-8 | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the known safety aspects of using Polyquaternium-39 in cosmetic products?

A1: Research suggests that Polyquaternium-39, used as an antistatic agent, film former, and hair fixative in cosmetics, is safe at current usage levels. [] The Expert Panel, as mentioned in the research paper, concluded its safety based on several factors:

- Low unreacted monomer content: The levels of unreacted monomers in Polyquaternium-39 are considered negligible and pose no toxicological threat. []

- Limited skin irritation/sensitization: Available data indicates minimal risk of skin irritation or sensitization from Polyquaternium-39. []

- Large molecular size and low absorption: Its large molecular size and high polarity suggest low absorption potential through the skin, minimizing the risk of systemic toxicity. []

Q2: Besides its use in cosmetics, are there any other applications for Polyquaternium-39?

A2: Research indicates that Polyquaternium-39 can act as a structure-directing agent in synthesizing beta-type molecular sieves with hierarchical structures. [] These molecular sieves possess both micropores and mesopores due to the influence of Polyquaternium-39 during synthesis. [] This method is considered cost-effective and suitable for industrial applications due to its simplicity and readily available raw materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)